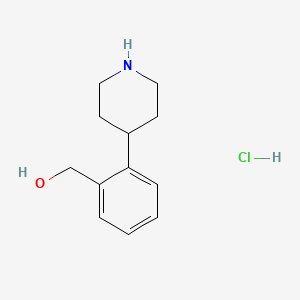

(2-Piperidin-4-yl-phenyl)-methanol hydrochloride

Descripción general

Descripción

(2-Piperidin-4-yl-phenyl)-methanol hydrochloride: is a chemical compound that belongs to the class of 4-aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . The compound has a molecular formula of C13H20ClNO and a molecular weight of 241.76 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Piperidin-4-yl-phenyl)-methanol hydrochloride typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl group in (2-Piperidin-4-yl-phenyl)-methanol hydrochloride can undergo oxidation to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

(2-Piperidin-4-yl-phenyl)-methanol hydrochloride is characterized by its piperidine ring structure linked to a phenyl group through a methanol moiety. This configuration allows for flexibility in molecular interactions, making it a suitable candidate for various biological applications. The compound is known to function as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are innovative tools designed for targeted protein degradation.

Scientific Research Applications

The applications of this compound span several scientific disciplines:

Medicinal Chemistry

- Drug Development : The compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects. Its role in PROTAC technology highlights its significance in creating targeted therapies for various diseases.

Biochemistry

- Protein Interaction Studies : It is utilized in studying receptor-ligand interactions, helping researchers understand the mechanisms underlying various biological processes and disease states.

Pharmaceutical Industry

- Synthesis of Specialty Chemicals : The compound is employed in the synthesis of intermediates used for producing pharmaceutical agents, underscoring its industrial relevance.

Case Study 1: PROTAC Development

Recent studies have highlighted the effectiveness of this compound as a linker in PROTACs aimed at degrading specific oncogenic proteins. For instance, research demonstrated that conjugating this compound with various targeting ligands led to enhanced degradation rates of target proteins, providing promising results for cancer therapies.

Case Study 2: Neuroprotective Effects

In neuropharmacological research, the compound has been investigated for its potential neuroprotective effects against excitotoxicity induced by glutamate. Experimental models showed that this compound could modulate signaling pathways associated with neuronal survival, indicating its therapeutic potential in neurodegenerative disorders.

Mecanismo De Acción

The mechanism of action of (2-Piperidin-4-yl-phenyl)-methanol hydrochloride involves its role as a linker in PROTAC® molecules. These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s structure allows for the optimal orientation and interaction of the PROTAC® molecule with both the target protein and the E3 ligase .

Comparación Con Compuestos Similares

- (2-(4-Piperidinyl)phenyl)methanol hydrochloride

- (2-(3-Piperidinyl)phenyl)methanol hydrochloride

- (2-(4-Piperidinyl)phenyl)ethan-1-amine dihydrochloride

- (2-(3-Piperidinyl)phenyl)ethan-1-amine dihydrochloride

Uniqueness: (2-Piperidin-4-yl-phenyl)-methanol hydrochloride is unique due to its semi-flexible linker properties, which allow for the precise orientation and interaction required for effective PROTAC® development. This flexibility enhances the compound’s ability to form stable ternary complexes, optimizing the degradation of target proteins .

Actividad Biológica

(2-Piperidin-4-yl-phenyl)-methanol hydrochloride is a compound that falls within the category of piperidine derivatives, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of approximately 229.72 g/mol. Its structure features a piperidine ring attached to a phenyl group, which enhances its interaction with various biological targets.

Biological Activity

Research indicates that this compound exhibits notable biological activity. It is particularly significant in the following areas:

1. Enzyme Inhibition

Piperidine derivatives, including this compound, have been studied for their ability to inhibit enzymes linked to various diseases. For example:

- Prolyl-4-hydroxylase Inhibition : This enzyme is crucial in collagen synthesis. Studies have shown that piperidine derivatives can inhibit this enzyme, leading to reduced collagen production in fibroblasts, which may be beneficial in treating fibrotic diseases.

2. Antinociceptive and Anti-inflammatory Effects

Piperidine compounds have demonstrated potential as analgesics and anti-inflammatory agents. In particular:

- Soluble Epoxide Hydrolase (sEH) Inhibition : Research has highlighted the anti-inflammatory properties of related piperidine compounds that inhibit sEH, suggesting potential applications in pain management and inflammatory conditions .

3. Antimicrobial Activity

Some studies indicate that piperidine derivatives possess antimicrobial properties against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacteria and fungi.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Attachment of the Phenyl Group : The phenyl moiety is introduced via electrophilic aromatic substitution methods.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt to enhance solubility and stability.

Case Studies

Several studies have focused on the biological activity of piperidine derivatives similar to this compound:

Propiedades

IUPAC Name |

(2-piperidin-4-ylphenyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAHARBIBNQYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.